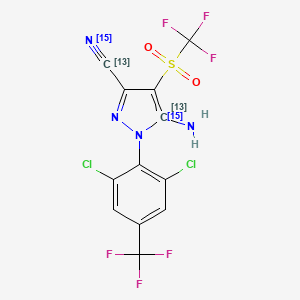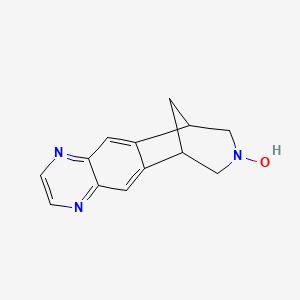
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride is a chemical compound with the molecular formula C12H12ClF2O3. It is a derivative of benzoic acid and is characterized by the presence of cyclobutoxy and difluoromethoxy groups attached to the benzoyl chloride moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride typically involves the reaction of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid+SOCl2→3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include amides, esters, thioesters, and the parent benzoic acid.
Applications De Recherche Scientifique
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.
Comparaison Avec Des Composés Similaires
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride can be compared with other similar compounds, such as:
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid: This compound is the parent acid of the benzoyl chloride derivative and shares similar structural features.
4-(Difluoromethoxy)benzoyl Chloride: This compound lacks the cyclobutoxy group and has different reactivity and applications.
3-Cyclobutoxybenzoic Acid: This compound lacks the difluoromethoxy group and has different chemical properties and uses.
The uniqueness of this compound lies in its combination of cyclobutoxy and difluoromethoxy groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H11ClF2O3 |
|---|---|
Poids moléculaire |
276.66 g/mol |
Nom IUPAC |
3-cyclobutyloxy-4-(difluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C12H11ClF2O3/c13-11(16)7-4-5-9(18-12(14)15)10(6-7)17-8-2-1-3-8/h4-6,8,12H,1-3H2 |
Clé InChI |
VZTSTGQUMQKENL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=C(C=CC(=C2)C(=O)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)









![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)


![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
